

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrazolo[1,5-a]pyridin-2-ylmethanol*

Cat. No.: *B1315267*

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CAS Number: 76943-47-0

This technical guide provides a comprehensive overview of **Pyrazolo[1,5-a]pyridin-2-ylmethanol**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details a proposed synthetic pathway, potential biological activities based on related compounds, and relevant experimental protocols.

Introduction

Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine analogs are recognized as "privileged structures" in medicinal chemistry due to their diverse and significant biological activities.^[1] These scaffolds are integral to the development of targeted therapies, particularly in oncology, where they have been investigated as potent kinase inhibitors.^{[1][2]} Derivatives of these core structures have shown promise in modulating key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.^[3]

While specific biological data for **Pyrazolo[1,5-a]pyridin-2-ylmethanol** is not extensively documented in publicly available literature, this guide consolidates information on closely related analogs to provide a foundational understanding of its potential therapeutic applications and the methodologies to investigate them.

Proposed Synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol

A plausible synthetic route to **Pyrazolo[1,5-a]pyridin-2-ylmethanol** can be conceptualized through a multi-step process, beginning with the construction of the pyrazolo[1,5-a]pyridine core, followed by functional group manipulation to introduce the hydroxymethyl group at the 2-position. A general approach involves the oxidative [3+2] cycloaddition of an N-aminopyridine with an appropriate α,β -unsaturated carbonyl compound.^[4]

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde

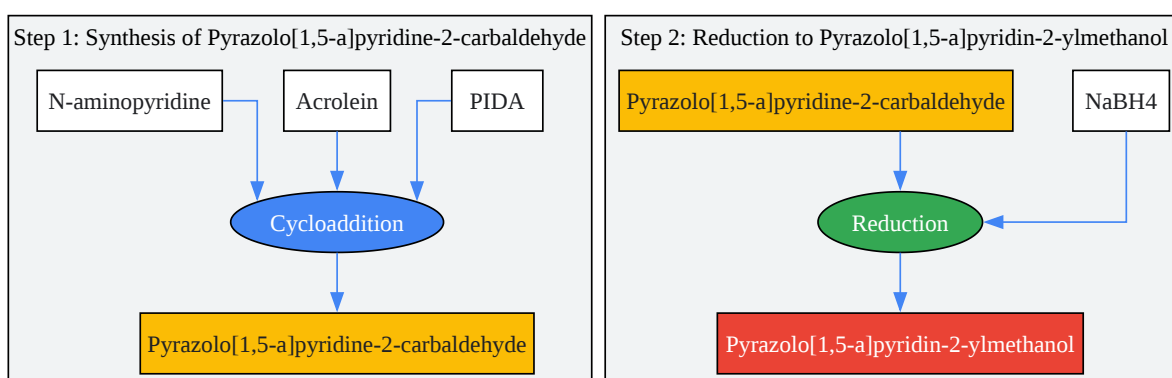
This initial step involves the formation of the core heterocyclic structure with a precursor functional group at the 2-position.

- Materials: N-aminopyridine, acrolein, and an oxidizing agent such as (diacetoxyiodo)benzene (PIDA).
- Procedure:
 - To a solution of N-aminopyridine in a suitable solvent like N-methylpyrrolidone, add acrolein at room temperature.^[4]
 - Slowly add PIDA to the reaction mixture and stir at room temperature.^[4]
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, quench the reaction and extract the product with an organic solvent.
 - Purify the crude product by column chromatography to obtain Pyrazolo[1,5-a]pyridine-2-carbaldehyde.

Step 2: Reduction of Pyrazolo[1,5-a]pyridine-2-carbaldehyde to **Pyrazolo[1,5-a]pyridin-2-ylmethanol**

The final step is the reduction of the aldehyde to the primary alcohol.

- Materials: Pyrazolo[1,5-a]pyridine-2-carbaldehyde, sodium borohydride (NaBH_4), and a protic solvent like ethanol.
- Procedure:
 - Dissolve Pyrazolo[1,5-a]pyridine-2-carbaldehyde in ethanol and cool the solution in an ice bath.
 - Add sodium borohydride portion-wise to the cooled solution.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
 - Quench the reaction carefully with water and extract the product with an appropriate organic solvent.
 - Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield **Pyrazolo[1,5-a]pyridin-2-ylmethanol**.



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Proposed synthetic workflow for **Pyrazolo[1,5-a]pyridin-2-ylmethanol**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **Pyrazolo[1,5-a]pyridin-2-ylmethanol** is limited, the broader class of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated significant activity as kinase inhibitors.^{[1][2]} These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.^[1]

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of several kinases, including Pim-1, tyrosine kinases, and phosphoinositide 3-kinases (PI3Ks).^[5] The tables below summarize the inhibitory activities of representative compounds from these classes.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound ID	Pim-1 IC ₅₀ (nM)	Flt-3 IC ₅₀ (nM)	Reference
9a	45	>1000	^[6]
9b	30	450	^[6]
11a	15	220	^[6]
11b	10	150	^[6]

Table 2: Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrimidine Derivative against EGFR Tyrosine Kinase

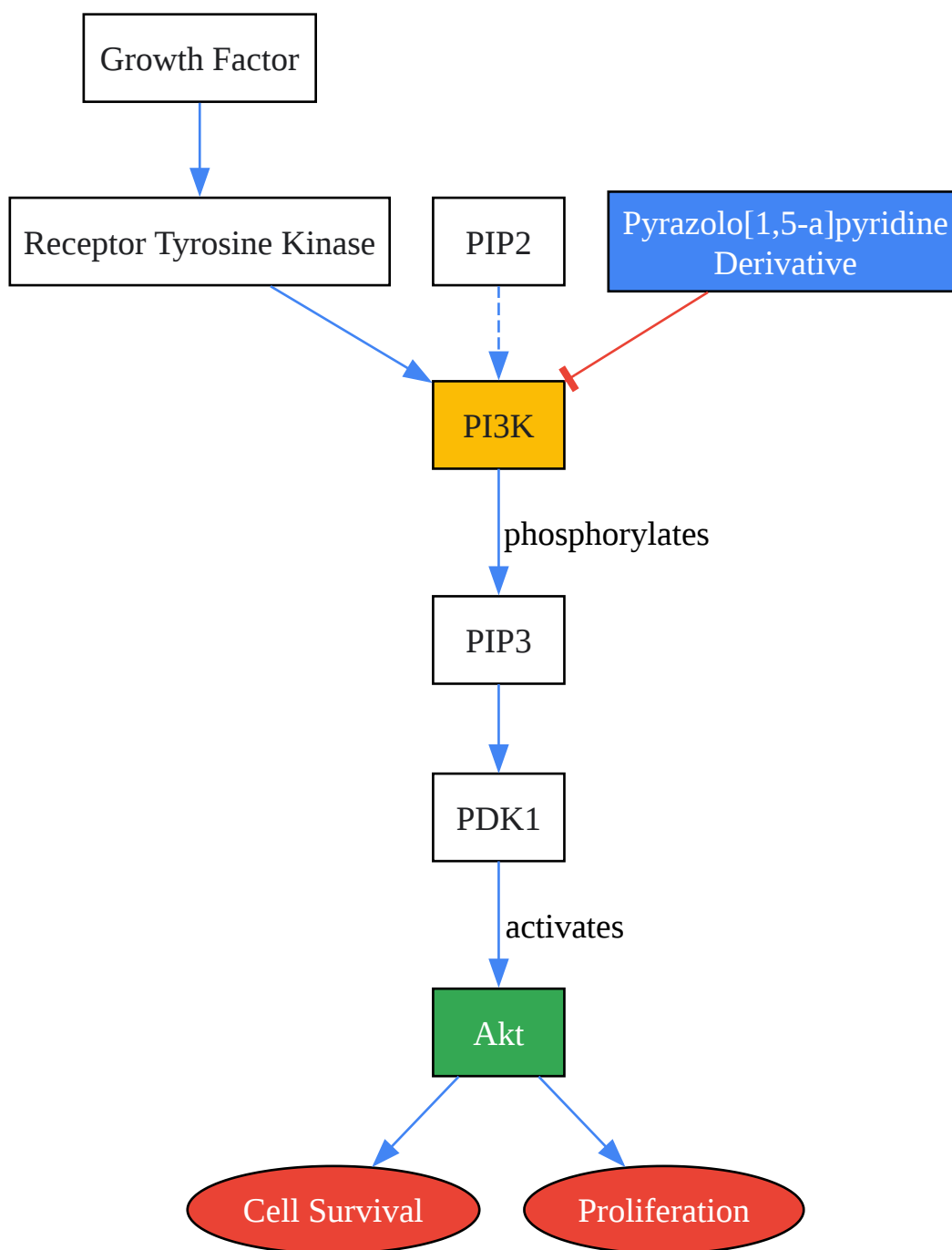
Compound ID	Inhibition % at 25 nM	IC ₅₀ (nM)	Reference
9b	81.72	8.4	^[5]

Table 3: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

Compound ID	PI3K δ IC ₅₀ (μ M)	PI3K α IC ₅₀ (μ M)	Reference
7	0.47	>60	[3]

PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit PI3K δ , an isoform highly expressed in immune cells.[3]



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Simplified PI3K signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols for Biological Assays

General Kinase Assay (Luminescence-Based)

This protocol provides a general framework for a luminescent kinase assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

- Reagent Preparation:
 - Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
 - Prepare a 4X solution of the kinase in 1X kinase buffer.
 - Prepare a 4X solution of the substrate and ATP in 1X kinase buffer.
 - Prepare serial dilutions of the test compound (e.g., **Pyrazolo[1,5-a]pyridin-2-ylmethanol**) in 1X kinase buffer containing a constant percentage of DMSO.
- Assay Procedure:
 - Add the test compound dilutions to the wells of a microplate.
 - Add the kinase solution to the wells.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at the optimal temperature for the kinase.
 - Stop the reaction and add a luciferase-based ATP detection reagent.
 - Measure the luminescence signal, which correlates with the amount of remaining ATP.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

Pyrazolo[1,5-a]pyridin-2-ylmethanol belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. While direct biological data for this specific molecule is sparse, the extensive research on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provides a strong rationale for its investigation as a potential modulator of cellular signaling pathways. The synthetic and experimental protocols outlined in this guide offer a framework for the synthesis and biological evaluation of **Pyrazolo[1,5-a]pyridin-2-ylmethanol** and its analogs, paving the way for future research into their therapeutic applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315267#cas-number-for-pyrazolo-1-5-a-pyridin-2-ylmethanol]

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